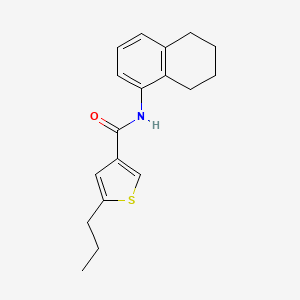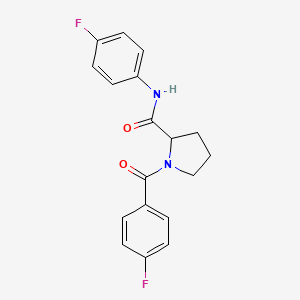
N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide, also known as NIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NIC is a heterocyclic compound that contains a chromene ring system and an aminocarbonyl group. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied.
科学的研究の応用
N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. The compound has been tested against different cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. In biochemistry, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been used as a probe to study protein-ligand interactions and enzyme kinetics. The compound has also been used as a fluorescent probe for imaging applications. In materials science, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks.
作用機序
The mechanism of action of N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer cells, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. The inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis. In bacteria, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been shown to inhibit the activity of DNA gyrase, which is an essential enzyme for DNA replication and transcription. The inhibition of DNA gyrase leads to the inhibition of bacterial growth.
Biochemical and physiological effects:
N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the target molecule and cell type. In cancer cells, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In bacteria, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been shown to inhibit DNA replication and transcription, leading to the inhibition of bacterial growth. In addition, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. The compound can be synthesized using different methods, and its purity and yield can be optimized. N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide is also stable under different conditions, which makes it suitable for various applications. However, the limitations of N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide include its toxicity and potential side effects. The compound has been shown to have cytotoxic effects on certain cell types, and its long-term effects on human health are not fully understood.
将来の方向性
N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has several potential future directions, including its application in drug discovery, materials science, and imaging. In drug discovery, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide can be used as a lead compound for the development of anti-cancer and anti-bacterial drugs. The compound can also be used as a probe for the identification of new drug targets and the study of protein-ligand interactions. In materials science, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide can be used as a building block for the synthesis of functional materials with specific properties, such as catalytic activity and fluorescence. In imaging, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide can be used as a fluorescent probe for the detection of specific molecules and cells in biological systems.
Conclusion:
N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications. N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has shown promising results in anti-cancer, anti-inflammatory, and anti-bacterial applications, and has been used as a probe for protein-ligand interactions and imaging. The compound has several advantages for lab experiments, but its toxicity and potential side effects should be taken into consideration. N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has several potential future directions, including its application in drug discovery, materials science, and imaging.
合成法
N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide can be synthesized using different methods, including the reaction of 3-formylchromone with an amine and a carbodiimide, as well as the reaction of 2-amino-3-cyano-4H-chromene with an isocyanate. The most common method of synthesizing N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide involves the reaction of 3-formylchromone with an amine and a carbodiimide. The reaction produces a product that is then treated with an acid to obtain the final product, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide. The synthesis of N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been optimized to produce high yields and purity.
特性
IUPAC Name |
N-carbamoyl-2-iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-9-7(10(15)14-11(13)16)5-6-3-1-2-4-8(6)17-9/h1-5,12H,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPNVGYBNRYMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-({[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-3-piperidinol](/img/structure/B6009665.png)
![methyl 1-{3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-piperidinecarboxylate](/img/structure/B6009667.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6009675.png)
![2-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6009678.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-isopropyl-3-pyrrolidinyl)methyl]methylamine](/img/structure/B6009680.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol](/img/structure/B6009685.png)
![N-[3-(2-methoxyphenyl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6009695.png)
![4-(methoxymethyl)-6-methyl-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]nicotinonitrile](/img/structure/B6009709.png)

![5-(2,1,3-benzothiadiazol-4-yl)-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-g]quinolin-7-one](/img/structure/B6009729.png)

![N-[4-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B6009741.png)
